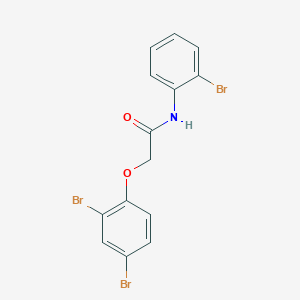![molecular formula C17H12F3N3O3S B284624 N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284624.png)
N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea, also known as MBTU, is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis. MBTU has been extensively studied for its potential use as a therapeutic agent for type 2 diabetes and other metabolic disorders.
作用機序
N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea exerts its pharmacological effects by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and other downstream signaling molecules, thereby reducing insulin sensitivity and glucose uptake. Inhibition of PTP1B by this compound leads to increased insulin signaling and glucose uptake, which improves glucose homeostasis and metabolic function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects related to its inhibition of PTP1B. In animal models of type 2 diabetes, this compound treatment has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. This compound has also been shown to reduce inflammation and oxidative stress, which are associated with the development of metabolic disorders.
実験室実験の利点と制限
N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has several advantages as a tool compound for scientific research. It is a highly potent and selective inhibitor of PTP1B, with minimal off-target effects on other protein tyrosine phosphatases. This compound is also relatively stable and easy to handle, making it suitable for use in a variety of experimental settings. However, this compound has some limitations as well. It is a relatively large and complex molecule, which may limit its bioavailability and tissue penetration in vivo. Additionally, this compound may have some off-target effects on other cellular processes, which should be carefully evaluated in experimental studies.
将来の方向性
There are several potential future directions for research on N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea and its use as a therapeutic agent for metabolic disorders. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Another area of focus is the evaluation of this compound in combination with other drugs or therapies for the treatment of type 2 diabetes and other metabolic disorders. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its effects on other cellular processes beyond PTP1B inhibition.
合成法
N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea can be synthesized through a multistep process involving the condensation of 4-methyl-1,3-benzothiazol-2-amine with 2-(trifluoromethyl)-1,3-benzodioxole-5-carboxylic acid, followed by the addition of urea and cyclization to form the final product. This synthesis method has been optimized for high yield and purity, and the resulting this compound has been extensively characterized using various analytical techniques.
科学的研究の応用
N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been widely used as a tool compound in scientific research to investigate the role of PTP1B in insulin signaling and glucose homeostasis. In vitro studies have shown that this compound is a potent and selective inhibitor of PTP1B, with minimal off-target effects on other protein tyrosine phosphatases. In vivo studies using animal models of type 2 diabetes have demonstrated that this compound treatment improves glucose tolerance, insulin sensitivity, and other metabolic parameters.
特性
分子式 |
C17H12F3N3O3S |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
1-(4-methyl-1,3-benzothiazol-2-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
InChI |
InChI=1S/C17H12F3N3O3S/c1-9-5-4-8-12-13(9)21-15(27-12)22-14(24)23-17(16(18,19)20)25-10-6-2-3-7-11(10)26-17/h2-8H,1H3,(H2,21,22,23,24) |
InChIキー |
QJZXRIWNMJUIRO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3(OC4=CC=CC=C4O3)C(F)(F)F |
正規SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3(OC4=CC=CC=C4O3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284542.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284543.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284545.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284546.png)
![3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284547.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284548.png)
![3-(2-chloro-6-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284549.png)
![N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284550.png)
![3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284551.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284552.png)
![5-(4-bromophenyl)-3-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284553.png)


![2-(4-chloro-3-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284561.png)
